molecular formula C10H13N3O3 B1425520 4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid CAS No. 1006334-17-3

4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid

Cat. No. B1425520
CAS RN: 1006334-17-3
M. Wt: 223.23 g/mol
InChI Key: FGRMYSRSCBQWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid, commonly referred to as MMPMA, is a synthetic organic compound with a wide range of applications in the scientific research field. MMPMA is a white crystalline solid that is soluble in water, methanol, and dimethylformamide. It has a molecular weight of 221.3 g/mol and a melting point of 92-95°C.

Scientific Research Applications

Medicine: Anticancer Research

MPA has shown promise in medicinal chemistry, particularly in anticancer research. Its structure allows for interaction with various biological targets. Pyrazole derivatives, like MPA, are known to possess anticancer properties due to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis .

Agriculture: Crop Protection Agents

In agriculture, MPA derivatives can be utilized to develop new crop protection agents. Their ability to interfere with the growth of harmful fungi and bacteria makes them suitable candidates for pesticides or fungicides, contributing to the protection of crops from diseases .

Material Science: Polymer Synthesis

MPA is valuable in material science for the synthesis of polymers. Its reactive functional groups enable it to act as a monomer in polymerization reactions, leading to the creation of novel materials with potential applications in biodegradable plastics, coatings, and adhesives .

Environmental Science: Pollutant Degradation

Environmental science can benefit from MPA’s chemical properties for pollutant degradation. Researchers are exploring its use in breaking down toxic substances in water and soil, aiding in environmental clean-up efforts .

Biochemistry: Enzyme Inhibition

In biochemistry, MPA’s structure is conducive to enzyme inhibition. It can bind to active sites of enzymes, potentially leading to the development of inhibitors that can regulate metabolic pathways or treat diseases caused by enzymatic imbalances .

Pharmacology: Drug Development

MPA’s framework is being studied in pharmacology for drug development. Its versatility allows for the creation of various pharmacologically active compounds that could serve as the basis for new medications, especially in the realm of targeted therapies .

properties

IUPAC Name

4-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(9(14)3-4-10(15)16)7-8-5-6-11-13(8)2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRMYSRSCBQWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.